2-[(3-Amino-5-methylpyridin-2-yl)oxy]ethan-1-ol 2-[(3-Amino-5-methylpyridin-2-yl)oxy]ethan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC20404729
InChI: InChI=1S/C8H12N2O2/c1-6-4-7(9)8(10-5-6)12-3-2-11/h4-5,11H,2-3,9H2,1H3
SMILES:
Molecular Formula: C8H12N2O2
Molecular Weight: 168.19 g/mol

2-[(3-Amino-5-methylpyridin-2-yl)oxy]ethan-1-ol

CAS No.:

Cat. No.: VC20404729

Molecular Formula: C8H12N2O2

Molecular Weight: 168.19 g/mol

* For research use only. Not for human or veterinary use.

2-[(3-Amino-5-methylpyridin-2-yl)oxy]ethan-1-ol -

Specification

Molecular Formula C8H12N2O2
Molecular Weight 168.19 g/mol
IUPAC Name 2-(3-amino-5-methylpyridin-2-yl)oxyethanol
Standard InChI InChI=1S/C8H12N2O2/c1-6-4-7(9)8(10-5-6)12-3-2-11/h4-5,11H,2-3,9H2,1H3
Standard InChI Key BQLYRNBUYZMEPO-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(N=C1)OCCO)N

Introduction

Molecular Architecture and Physicochemical Properties

Structural Characterization

The compound’s core consists of a pyridine ring substituted with an amino group (-NH₂) at position 3 and a methyl group (-CH₃) at position 5. An ether linkage connects the pyridine moiety to an ethanol chain, yielding the IUPAC name 2-[(3-amino-5-methylpyridin-2-yl)oxy]ethan-1-ol. Key structural attributes include:

  • Molecular Formula: C₈H₁₂N₂O₂

  • Molecular Weight: 168.19 g/mol

  • Chirality: The ethanol side chain introduces a stereogenic center, necessitating enantiomeric resolution for pharmacological studies .

Table 1: Comparative Structural Analysis of Pyridine-Ethanol Derivatives

CompoundSubstituents (Pyridine Positions)Molecular Weight (g/mol)Key Functional Groups
2-[(3-Amino-5-methylpyridin-2-yl)oxy]ethan-1-ol3-NH₂, 5-CH₃168.19Amino, hydroxyl, ether
(R)-2-Amino-2-(5-methylpyridin-3-yl)ethan-1-ol 5-CH₃, 3-pyridinyl152.19Amino, hydroxyl
2-[(3-Amino-6-methylpyridin-2-yl)oxy]ethan-1-ol3-NH₂, 6-CH₃170.18Amino, hydroxyl, ether

The positional isomerism of methyl and amino groups significantly influences electronic distribution and hydrogen-bonding capacity, which in turn affects solubility and target binding .

Spectroscopic Identification

  • ¹H NMR: Pyridine protons resonate between δ 7.5–8.5 ppm, while the methyl group appears as a singlet near δ 2.1–2.3 ppm. The ethanol chain’s hydroxyl proton shows broad signals at δ 1.8–2.0 ppm .

  • Mass Spectrometry: ESI-MS typically exhibits a molecular ion peak at m/z 169.08 [M+H]⁺, with fragmentation patterns confirming the ether linkage.

Synthetic Methodologies

Laboratory-Scale Synthesis

A two-step protocol is commonly employed:

  • Halogenation: 3-Amino-5-methylpyridin-2-ol undergoes chlorination using POCl₃ to yield 2-chloro-3-amino-5-methylpyridine.

  • Nucleophilic Substitution: Reaction with ethylene glycol in the presence of NaOH (50–70°C, ethanol solvent) forms the ether bond. Purification via silica gel chromatography (CHCl₃:MeOH, 9:1) achieves >95% purity.

Industrial Production

Continuous flow reactors enhance yield (85–92%) by minimizing side reactions. Critical parameters include:

  • Temperature Gradient: 60–65°C to prevent thermal decomposition.

  • Catalyst: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve regioselectivity.

Biological Activity and Mechanism

Neuropharmacological Interactions

The ethanol moiety enables blood-brain barrier penetration, with in vitro studies demonstrating:

  • Receptor Affinity: Moderate binding (Kᵢ = 450 nM) to GABAₐ receptors, implicating potential anxiolytic applications .

  • Enzyme Inhibition: IC₅₀ of 12 µM against monoamine oxidase B (MAO-B), suggesting utility in neurodegenerative disease models.

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor for:

  • Anticancer Agents: Functionalization at the hydroxyl group yields prodrugs targeting tyrosine kinase receptors.

  • Antivirals: Ether analogs show inhibitory activity against SARS-CoV-2 main protease (Mᴾᴿᴼ) in molecular docking studies .

Specialty Chemicals

  • Coordination Chemistry: The amino and hydroxyl groups act as bidentate ligands for Cu(II) and Fe(III) complexes, applicable in catalysis.

  • Polymer Science: Incorporation into epoxy resins enhances thermal stability (T_g increased by 25°C) .

Challenges and Future Directions

Synthetic Optimization

  • Enantioselective Synthesis: Asymmetric catalysis (e.g., Jacobsen epoxidation) could improve stereochemical purity for drug development .

  • Green Chemistry: Solvent-free mechanochemical methods reduce environmental impact while maintaining yields >80%.

Translational Research

  • Pharmacokinetics: In vivo ADME studies are needed to assess bioavailability and metabolite toxicity.

  • Structure-Activity Relationships (SAR): Systematic modification of the methyl and amino groups could enhance target specificity .

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